Cyclohexanone, 2-(1-hydroxybutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(1-hydroxybutyl)- is an organic compound that belongs to the class of cyclic ketones It is a derivative of cyclohexanone, where a hydroxybutyl group is attached to the second carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-hydroxybutyl)- can be synthesized through several methods. One common method involves the reaction of cyclohexanone with 1-butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(1-hydroxybutyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(1-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, 2-(1-hydroxybutyl)- can be oxidized to form 2-(1-oxobutyl)cyclohexanone or 2-(1-carboxybutyl)cyclohexanone.
Reduction: Reduction can yield 2-(1-hydroxybutyl)cyclohexanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 2-(1-hydroxybutyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Cyclohexanone, 2-(1-hydroxybutyl)- is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-(1-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in further biochemical reactions, influencing cellular processes and functions.
Comparison with Similar Compounds
Cyclohexanone, 2-(1-hydroxybutyl)- can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound, which lacks the hydroxybutyl group.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: A similar compound with additional methyl groups and a different position of the hydroxybutyl group.
Cyclohexanol: The reduced form of cyclohexanone, which has a hydroxyl group instead of a ketone group.
The uniqueness of cyclohexanone, 2-(1-hydroxybutyl)- lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
57548-42-2 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(1-hydroxybutyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8-9,11H,2-7H2,1H3 |
InChI Key |
BATWHICBOTVWLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.